L-Tryptophan 7-amido-4-methylcoumarin hydrochloride

Overview

Description

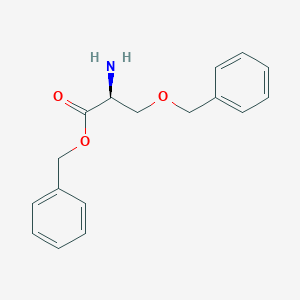

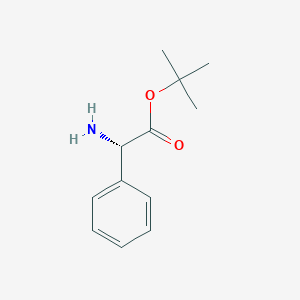

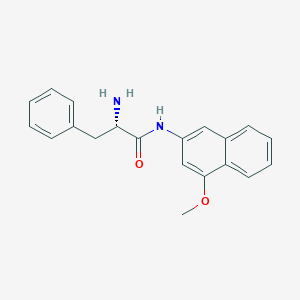

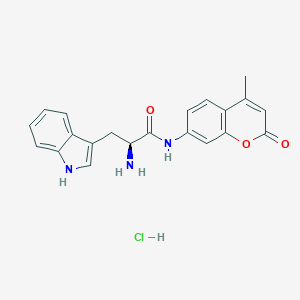

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride is a synthetic compound with the molecular formula C21H19N3O3•HCl and a molecular weight of 397.85 g/mol . This compound is commonly used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique properties as a fluorogenic substrate.

Mechanism of Action

Target of Action

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride is primarily a substrate for glycosidases, phosphatases, and esterases . These enzymes play crucial roles in various biochemical processes, including the breakdown of sugars, the removal of phosphate groups from molecules, and the hydrolysis of ester bonds, respectively.

Mode of Action

This compound interacts with its target enzymes by serving as a substrate. When the enzymes glycosidases, phosphatases, and esterases come into contact with this compound, they catalyze reactions that break down the compound . This interaction results in changes to the compound and the release of products that can be measured to determine enzyme activity.

Biochemical Pathways

The compound’s interaction with its target enzymes affects various biochemical pathways. For instance, glycosidases are involved in carbohydrate metabolism, phosphatases play a role in signal transduction pathways, and esterases are involved in lipid metabolism . The breakdown of this compound by these enzymes can therefore influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a substrate for glycosidases, phosphatases, and esterases . The breakdown of the compound by these enzymes can result in changes to cellular metabolism and signaling.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored desiccated at -20°C and protected from light to maintain its stability . Furthermore, the compound’s efficacy as a substrate may be influenced by factors such as the concentration of target enzymes and the presence of other competing substrates in the environment.

Biochemical Analysis

Biochemical Properties

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride is a substrate for glycosidases, phosphatases, and esterases . It interacts with these enzymes in biochemical reactions, facilitating the breakdown of complex molecules. The nature of these interactions is largely dependent on the specific enzyme involved and the conditions under which the reaction occurs.

Temporal Effects in Laboratory Settings

Current knowledge suggests that it remains stable under standard storage conditions .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known to interact with enzymes such as glycosidases, phosphatases, and esterases

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophan 7-amido-4-methylcoumarin hydrochloride typically involves the coupling of L-tryptophan with 7-amido-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted products .

Scientific Research Applications

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride is widely used in scientific research due to its unique properties:

Biochemistry: It serves as a fluorogenic substrate for various enzymes, including glycosidases, phosphatases, and esterases.

Molecular Biology: The compound is used in fluorescence-based assays to study enzyme activity and protein interactions.

Comparison with Similar Compounds

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride is unique due to its specific structure and properties. Similar compounds include:

L-Leucine 7-amido-4-methylcoumarin hydrochloride: Used as a substrate for leucine aminopeptidase.

L-Arginine 7-amido-4-methylcoumarin hydrochloride: Used in studies involving cathepsin H.

These compounds share similar fluorogenic properties but differ in their specific applications and enzyme targets, highlighting the versatility and specificity of this compound .

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3.ClH/c1-12-8-20(25)27-19-10-14(6-7-15(12)19)24-21(26)17(22)9-13-11-23-18-5-3-2-4-16(13)18;/h2-8,10-11,17,23H,9,22H2,1H3,(H,24,26);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTSFONFGYVAIM-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647394 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tryptophanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201860-49-3 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tryptophanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.